molecular formula C21H18N2OS B2584347 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide CAS No. 1796947-25-5

3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide

Cat. No.: B2584347
CAS No.: 1796947-25-5
M. Wt: 346.45
InChI Key: DXBHEPUNRJAKEM-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is an organic compound with a complex structure that includes a cyanophenyl group, a thiophenyl group, and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide typically involves multi-step organic reactions. One common method involves the reaction of 4-cyanobenzaldehyde with thiophene-3-carboxylic acid in the presence of a suitable catalyst to form an intermediate. This intermediate is then reacted with benzylamine under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-cyanophenyl)-N-(2-(thiophen-2-yl)benzyl)propanamide
  • 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)ethyl)propanamide
  • 3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)butanamide

Uniqueness

3-(4-cyanophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c22-13-17-7-5-16(6-8-17)9-10-21(24)23-14-18-3-1-2-4-20(18)19-11-12-25-15-19/h1-8,11-12,15H,9-10,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXBHEPUNRJAKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CCC2=CC=C(C=C2)C#N)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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